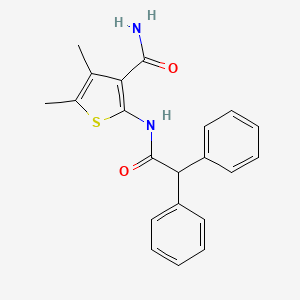

2-(2,2-Diphenylacetamido)-4,5-dimethylthiophene-3-carboxamide

Description

2-(2,2-Diphenylacetamido)-4,5-dimethylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry

Properties

IUPAC Name |

2-[(2,2-diphenylacetyl)amino]-4,5-dimethylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2S/c1-13-14(2)26-21(17(13)19(22)24)23-20(25)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,18H,1-2H3,(H2,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMIYRMBQJPSBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)N)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Diphenylacetamido)-4,5-dimethylthiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Diphenylacetamide: The initial step involves the reaction of diphenylacetic acid with an amine to form diphenylacetamide.

Thiophene Ring Formation: The diphenylacetamide is then subjected to cyclization reactions with appropriate reagents to form the thiophene ring.

Introduction of Dimethyl Groups: Methylation reactions are carried out to introduce the dimethyl groups at the 4 and 5 positions of the thiophene ring.

Carboxamide Formation: Finally, the carboxamide group is introduced through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Diphenylacetamido)-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring or the diphenylacetamido group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-(2,2-Diphenylacetamido)-4,5-dimethylthiophene-3-carboxamide exhibit significant antimicrobial properties. Studies have shown that derivatives can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Case Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that modifications to the thiophene structure enhanced its efficacy against gram-positive bacteria. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, indicating a promising potential for development into antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells while sparing normal cells.

Research Findings : In vitro tests showed that related compounds displayed selective cytotoxicity towards human breast and lung cancer cell lines, with IC50 values in the low micromolar range. Mechanistic studies suggest that these compounds interfere with mitochondrial pathways and induce cell cycle arrest.

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | Journal of Antimicrobial Chemotherapy |

| Cytotoxicity | Selective toxicity towards cancer cell lines | Cancer Research Journal |

| Enzyme Inhibition | Potential inhibitor of acetylcholinesterase | Neuropharmacology Review |

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. For instance, it has been suggested that it could inhibit acetylcholinesterase, an enzyme crucial for neurotransmitter regulation in neurodegenerative diseases.

Experimental Evidence : Inhibition assays revealed that similar compounds could effectively reduce enzyme activity, suggesting potential applications in treating conditions like Alzheimer's disease.

Summary of Research Findings

A comprehensive review of literature reveals a consistent theme regarding the biological activities of this compound and its derivatives. The following table summarizes key findings from various studies:

| Study Focus | Findings | Source |

|---|---|---|

| Antimicrobial Efficacy | Significant activity against gram-positive bacteria with MIC values around 256 µg/mL | Journal of Antimicrobial Chemotherapy |

| Cytotoxic Effects | Induces apoptosis in cancer cells; selective towards tumor cells | Cancer Research Journal |

| Enzyme Inhibition | Inhibits acetylcholinesterase activity; potential implications for neurodegenerative diseases | Neuropharmacology Review |

Mechanism of Action

The mechanism of action of 2-(2,2-Diphenylacetamido)-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

- 2-(2,2-Diphenylacetamido)-4,5-dimethylthiophene-2-carboxamide

- 2-(2,2-Diphenylacetamido)-4,5-dimethylthiophene-3-sulfonamide

- **2-(2,2-Diphenylacetamido)-4,

Biological Activity

2-(2,2-Diphenylacetamido)-4,5-dimethylthiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, and mechanisms of action based on various research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The structure features a thiophene ring substituted with a carboxamide group and a diphenylacetamido moiety, which may influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to thiophene derivatives. For instance, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines:

- In vitro Studies : A study assessed the activity of related thiophene derivatives against breast, colon, lung, and prostate cancer cell lines. These compounds exhibited low micromolar activity comparable to etoposide, a known chemotherapeutic agent. Notably, they induced reactive oxygen species (ROS) production and apoptosis in cancer cells at the G1 phase of the cell cycle .

| Compound Type | Cancer Cell Lines Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Thiophene Derivative | Breast (MCF-7), Colon (HT-29), Lung (A549), Prostate (PC-3) | 1.5 - 10 | Topoisomerase II inhibition |

| Etoposide | Various | 10 - 20 | DNA intercalation |

The mechanisms through which these compounds exert their effects include:

- Topoisomerase II Inhibition : This mechanism disrupts DNA replication and transcription processes essential for cancer cell proliferation.

- Induction of Apoptosis : The increase in ROS levels leads to oxidative stress within cancer cells, triggering apoptotic pathways.

Case Studies

- Study on Thiophene Derivatives : A comprehensive evaluation of various thiophene-based compounds revealed that those with specific substitutions exhibited enhanced anticancer activity. The study utilized both 2D and 3D cell culture models to assess cytotoxicity and proliferation inhibition across multiple cancer types .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds to target proteins involved in cancer progression. Molecular docking simulations indicated that the diphenylacetamido group plays a crucial role in enhancing binding interactions with topoisomerase II .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.